4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate
Description
4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate is an ester derivative of 2-phenylacetic acid, featuring a 1,3-dithiolane ring attached to the para-position of the phenyl group. This compound is primarily used in organic synthesis as a protected intermediate, leveraging the dithiolane group to mask reactive carbonyl functionalities during multi-step reactions .
Properties
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] 2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2S2/c18-16(12-13-4-2-1-3-5-13)19-15-8-6-14(7-9-15)17-20-10-11-21-17/h1-9,17H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMGBZKTCBLRAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate typically involves the following steps:
Formation of the 1,3-dithiolan ring: This can be achieved by reacting a suitable dithiol with a carbonyl compound in the presence of an acid catalyst. For example, 1,2-ethanedithiol can be reacted with a carbonyl compound to form the 1,3-dithiolan ring.
Esterification: The phenylacetic acid is then esterified with the 4-(1,3-dithiolan-2-yl)phenol to form the final product. This step typically involves the use of an acid catalyst and a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the 1,3-dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or as probes for studying biological processes.
Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The 1,3-dithiolan ring can act as a reactive moiety, participating in redox reactions or forming covalent bonds with target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the molecular features of 4-(1,3-dithiolan-2-yl)phenyl 2-phenylacetate with key analogs:
| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Applications |
|---|---|---|---|---|
| This compound | C₁₇H₁₆O₂S₂ | 316.43 g/mol | Ester, 1,3-dithiolane | Organic synthesis, protecting groups |
| Phenethyl 2-phenylacetate | C₁₆H₁₆O₂ | 256.30 g/mol | Ester | Fragrances, pharmaceuticals |
| tert-Butyl 2-phenylacetate | C₁₂H₁₆O₂ | 192.25 g/mol | Ester, tert-butyl | Stabilized intermediates |
| 3,7,11,15-Tetramethylhexadec-2-en-1-yl 2-phenylacetate | C₂₆H₃₈O₂ | 390.58 g/mol | Ester, isoprenoid chain | Natural product isolation |
| 2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetamidoxime | C₁₁H₁₄N₂O₂S₂ | 270.38 g/mol | Amidoxime, 1,3-dithiolane | Chelation, metal-binding studies |
Key Observations :
- The dithiolane group in the target compound distinguishes it from simpler esters like phenethyl 2-phenylacetate, offering redox-active properties and resistance to hydrolysis .
- Bulky substituents (e.g., tert-butyl or isoprenoid chains) influence solubility and steric hindrance, affecting reactivity .
Reactivity Differences :
Physical and Chemical Properties
Crystallographic Insights :
- The dithiolane ring exhibits puckering (amplitude ~0.849 Å) and engages in π-π stacking (3.4326–3.4922 Å), stabilizing the crystal lattice .
Biological Activity
4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate is a compound that has garnered attention due to its potential biological activities, particularly in the context of inflammation and cancer treatment. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a dithiolan moiety, which is known for its reactivity and ability to interact with biological targets. The basic structure can be represented as follows:
Research suggests that compounds containing dithiolan structures may exhibit inhibitory effects on specific kinases and enzymes involved in inflammatory pathways. The interaction with Rho-associated coiled-coil kinase (ROCK) has been particularly noted, where dithiolan derivatives demonstrate selective inhibition, which could be leveraged for therapeutic applications in inflammatory diseases .
Anti-inflammatory Effects
Studies have indicated that derivatives of this compound may possess significant anti-inflammatory properties. For instance, compounds similar to this structure have shown a notable reduction in pro-inflammatory cytokines in vitro. The mechanism appears to involve the inhibition of signaling pathways associated with inflammation, particularly through the modulation of NF-kB signaling .
In Vivo Studies
A study involving the administration of phenylacetate derivatives revealed significant antitumor activity against solid tumors. Patients treated with sodium phenylacetate exhibited partial responses in cases of malignant glioma and hormone-independent prostate cancer . While direct studies on this compound are needed, these findings suggest a potential for similar efficacy.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of dithiolan-containing compounds to various biological targets. For example, compounds with similar dithiolane structures were docked against ROCK2, revealing favorable interactions that could lead to selective inhibition . This suggests that this compound may also exhibit targeted biological activity.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
